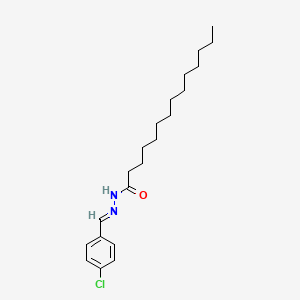
N'-(4-Chlorobenzylidene)tetradecanohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(4-Chlorobenzylidene)tetradecanohydrazide is an organic compound with the molecular formula C21H33ClN2O It is a hydrazone derivative, characterized by the presence of a 4-chlorobenzylidene group attached to a tetradecanohydrazide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-Chlorobenzylidene)tetradecanohydrazide typically involves the condensation reaction between 4-chlorobenzaldehyde and tetradecanohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The general reaction scheme is as follows:
4-Chlorobenzaldehyde+Tetradecanohydrazide→N’-(4-Chlorobenzylidene)tetradecanohydrazide+Water
The reaction mixture is heated under reflux for several hours, and the product is then isolated by filtration, washed, and recrystallized from an appropriate solvent to obtain pure N’-(4-Chlorobenzylidene)tetradecanohydrazide.
Industrial Production Methods
In an industrial setting, the production of N’-(4-Chlorobenzylidene)tetradecanohydrazide can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. Continuous flow reactors may also be employed to enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
N’-(4-Chlorobenzylidene)tetradecanohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The chlorine atom on the benzylidene group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce hydrazine derivatives. Substitution reactions can introduce various functional groups into the benzylidene moiety.
Applications De Recherche Scientifique
N’-(4-Chlorobenzylidene)tetradecanohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of N’-(4-Chlorobenzylidene)tetradecanohydrazide involves its interaction with molecular targets such as enzymes or receptors. The hydrazone group can form reversible covalent bonds with active sites of enzymes, potentially inhibiting their activity. The chlorine atom on the benzylidene group may also contribute to its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
N’-(4-Chlorobenzylidene)tetradecanohydrazide can be compared with other similar compounds, such as:
- N’-(3-Chlorobenzylidene)tetradecanohydrazide
- N’-(2,6-Dichlorobenzylidene)tetradecanohydrazide
- N’-(4-Methylbenzylidene)tetradecanohydrazide
These compounds share a similar hydrazone backbone but differ in the substituents on the benzylidene groupN’-(4-Chlorobenzylidene)tetradecanohydrazide is unique due to the specific positioning of the chlorine atom, which can influence its interaction with molecular targets and its overall properties .
Propriétés
Numéro CAS |
764653-08-9 |
|---|---|
Formule moléculaire |
C21H33ClN2O |
Poids moléculaire |
365.0 g/mol |
Nom IUPAC |
N-[(E)-(4-chlorophenyl)methylideneamino]tetradecanamide |
InChI |
InChI=1S/C21H33ClN2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-21(25)24-23-18-19-14-16-20(22)17-15-19/h14-18H,2-13H2,1H3,(H,24,25)/b23-18+ |
Clé InChI |
WUSVYJXKJAYRKA-PTGBLXJZSA-N |
SMILES isomérique |
CCCCCCCCCCCCCC(=O)N/N=C/C1=CC=C(C=C1)Cl |
SMILES canonique |
CCCCCCCCCCCCCC(=O)NN=CC1=CC=C(C=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4-[(2-Chlorophenyl)methyl]-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B12011737.png)
![2-[(4-methoxybenzyl)amino]-9-methyl-3-[(E)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12011743.png)
![3-[2-(benzyloxy)phenyl]-N'-[(E)-(2,4-dichlorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12011769.png)
![1-(Hexadecylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12011772.png)
![2-[(5-{[(4-methylphenyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide](/img/structure/B12011778.png)
amino]benzoate](/img/structure/B12011781.png)
![Benzyl 2-(4-(diethylamino)benzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12011788.png)

